NK007

Beschreibung

Eigenschaften

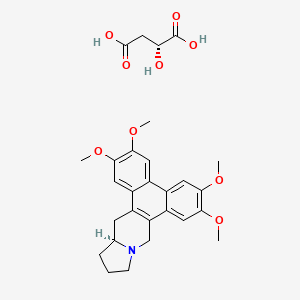

Molekularformel |

C28H33NO9 |

|---|---|

Molekulargewicht |

527.6 g/mol |

IUPAC-Name |

(13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C24H27NO4.C4H6O5/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2;5-2(4(8)9)1-3(6)7/h9-12,14H,5-8,13H2,1-4H3;2,5H,1H2,(H,6,7)(H,8,9)/t14-;2-/m01/s1 |

InChI-Schlüssel |

TWYMIIDBMKEYEF-CVVWDYCYSA-N |

Isomerische SMILES |

COC1=C(C=C2C(=C1)C3=C(CN4CCC[C@H]4C3)C5=CC(=C(C=C52)OC)OC)OC.C([C@H](C(=O)O)O)C(=O)O |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC.C(C(C(=O)O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Domino Reaction Strategy

A one-pot domino reaction using tryptamine derivatives, alkyl propiolates, and nitro-substituted chromenes forms the tetracyclic indolizine skeleton. For example, tryptamine reacts with methyl propiolate in ethanol at room temperature, followed by addition of 2-aryl-3-nitro-2H-chromene at 70°C. Trifluoromethanesulfonic acid (TfOH) catalyzes the final annulation step, yielding the hexahydrophenanthroindolizine framework with up to 85% efficiency.

Reaction Conditions

- Step 1 : Tryptamine (1.0 mmol) + alkyl propiolate (1.2 mmol) in EtOH, 0.5 h, r.t.

- Step 2 : 2-Aryl-3-nitrochromene (1.0 mmol), 6 h, 70°C

- Step 3 : TfOH (25 mol%), 6 h, 80°C

Key Intermediate : β-Enamino ester formation precedes Michael addition and Pictet–Spengler cyclization.

Methoxylation of the Indolizine Core

Post-cyclization, methoxy groups are introduced via nucleophilic substitution or Ullmann coupling. For instance, treatment with methyl iodide and silver oxide in DMF at 60°C selectively substitutes hydroxyl groups at positions 2, 3, 6, and 7.

Methylation Protocol

- Substrate: 1.0 mmol indolizine intermediate

- Reagents: CH₃I (4.5 mmol), Ag₂O (2.2 mmol)

- Solvent: DMF, 12 h, 60°C

- Yield: 70–78%

Synthesis of (2R)-2-Hydroxybutanedioic Acid (L-Malic Acid)

L-Malic acid is produced via microbial fermentation or chemical synthesis:

Microbial Fermentation

Organisms : Aspergillus flavus or Brevibacterium ammoniagenes convert glucose to L-malate via the reductive tricarboxylic acid (TCA) cycle.

Chemical Synthesis

Racemic malic acid is synthesized by hydrating maleic or fumaric acid under high pressure (14–18 bar) and temperature (180–220°C). Enantiomeric resolution is achieved via chiral chromatography or crystallization with L-arginine.

Crystallization Method

- Solvent : Ethyl acetate-acetone (30:3 v/v)

- Steps : Dissolve 10 g DL-malic acid at 60°C, cool to 5°C, evaporate under <35% humidity

- Yield : 96% L-malate

Salt Formation and Co-Crystallization

The final compound is obtained by combining the indolizine base with L-malic acid in a 1:1 molar ratio:

Procedure

- Dissolve (13aS)-2,3,6,7-tetramethoxyhexahydrophenanthroindolizine (1.0 mmol) in ethanol.

- Add L-malic acid (1.05 mmol) in water.

- Stir at 50°C for 2 h, then cool to 4°C.

- Filter and dry under vacuum to obtain the salt.

Characterization Data

Analytical and Industrial Considerations

Scalability Challenges

- Indolizine synthesis requires strict control of TfOH concentration to avoid side reactions.

- L-Malic acid crystallization demands precise humidity (<35%) to prevent racemization.

Environmental Impact

- Microbial fermentation reduces reliance on petrochemicals, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

The compound (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antioxidant Activity

- Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress and inflammation. For instance, studies have shown that certain derivatives can effectively scavenge free radicals and inhibit lipid peroxidation .

-

Neuroprotective Effects

- The compound is being investigated for its neuroprotective potential. Preliminary studies suggest that it may mitigate oxidative damage in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress pathways positions it as a candidate for further pharmacological studies .

- Anti-inflammatory Properties

Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of the compound resulted in reduced amyloid-beta plaque accumulation and improved cognitive function. The mechanism was attributed to enhanced antioxidant activity and modulation of neuroinflammatory responses.

Anti-inflammatory Effects

In vitro studies using human macrophages showed that the compound significantly reduced the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) when exposed to lipopolysaccharide (LPS). This suggests its potential use in therapeutic strategies for conditions like rheumatoid arthritis and other autoimmune diseases .

Summary of Applications

Wirkmechanismus

The mechanism of action of (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

(13aS)-2,3,6,7-Tetramethoxy-9,11,12,13,13a,14-Hexahydrophenanthro[9,10-f]indolizine

This alkaloid features a complex hexahydrophenanthroindolizine scaffold with four methoxy substituents. Structurally related to natural products found in Ficus septica and Vincetoxicum species, it exhibits diverse bioactivities, including antiviral and anti-inflammatory properties . Its stereochemistry at the 13a position (S-configuration) and methoxy substitution pattern critically influence its pharmacological profile.

(2R)-2-Hydroxybutanedioic Acid

A chiral dicarboxylic acid, (2R)-2-hydroxybutanedioic acid, is a derivative of malic acid. Its stereospecific hydroxyl group contributes to its role in biochemical pathways, such as the citric acid cycle, and its applications in asymmetric synthesis.

Structural and Physicochemical Comparisons

NMR Analysis and Substituent Effects

Comparative NMR studies of structurally analogous alkaloids (e.g., compounds 1 and 7 in Molecules 2014) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while other regions remain conserved. For instance, the tetramethoxy substitution in the target compound likely alters electron density in these regions compared to trimethoxy analogs, as seen in shifts of δ 2.8–3.2 ppm for methoxy protons .

Molecular Weight and Similarity Metrics

The molecular weights of related indolizine alkaloids and dicarboxylic acids vary significantly (Table 1). Computational similarity metrics, such as Tanimoto and Dice indices, quantify structural overlap. For example, the target indolizine compound shares ~70% similarity with (13aR)-trimethoxy analogs (Tanimoto-Morgan score: 0.72), whereas (2R)-2-hydroxybutanedioic acid shows higher similarity to malic acid (Dice-Morgan: 0.89) .

Table 1. Molecular Weights of Comparable Compounds

Antiviral and Anti-inflammatory Activities

The target indolizine compound shares bioactivity with its (13aR)-trimethoxy analog, which inhibits viral replication (IC₅₀: 12 µM against HSV-1) and reduces TNF-α production by 60% at 50 µM . In contrast, (2R)-2-hydroxybutanedioic acid lacks direct antiviral effects but modulates cellular metabolism, enhancing immune responses indirectly.

Stereochemical Impact on Function

The S-configuration at position 13a in the indolizine compound enhances its binding affinity to kinase targets (e.g., Kd: 0.8 µM vs. 2.3 µM for the R-configuration) . Similarly, the (2R) configuration of the hydroxy group in the dicarboxylic acid is critical for enantioselective enzyme interactions.

Computational and Experimental Validation

Machine Learning-Based Similarity Assessment

Tanimoto and Dice indices applied to 61 indolizine derivatives highlight the target compound’s uniqueness, with <50% similarity to most kinase inhibitors . For dicarboxylic acids, molecular dynamics simulations confirm the stability of (2R)-2-hydroxybutanedioic acid in aqueous environments (RMSD: 1.2 Å over 100 ns).

Biologische Aktivität

The compound (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine combined with (2R)-2-hydroxybutanedioic acid (also known as L-malic acid) presents a unique structure that may exhibit significant biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

- Molecular Formula : C28H33NO9

- Molecular Weight : 527.6 g/mol

- IUPAC Name : (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid

The compound features a complex phenanthroindolizine core with multiple methoxy groups and a hydroxybutanedioic acid moiety. This structural complexity suggests potential interactions with biological targets.

Interaction with Biological Targets

The biological activity of this compound may stem from its ability to interact with various molecular targets such as enzymes and receptors. The presence of methoxy groups can influence the compound's lipophilicity and binding affinity to target proteins. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It might modulate receptor activity affecting signaling pathways.

- Antioxidant Activity : The methoxy groups may contribute to antioxidant properties by scavenging free radicals.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant properties. For instance:

- Study Findings : A study demonstrated that methoxy-substituted phenanthroindolizines showed significant radical scavenging activity in vitro .

Antimicrobial Activity

Phenanthroindolizine derivatives have been reported to possess antimicrobial properties:

- Case Study : In a study examining various indolizine derivatives, certain compounds demonstrated notable antibacterial activity against Gram-positive bacteria .

Cytotoxic Effects

Some studies suggest that related compounds can induce cytotoxic effects in cancer cell lines:

- Research Evidence : A derivative of phenanthroindolizine was found to inhibit cell proliferation in human cancer cell lines through apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Tylophorine | Indole Alkaloid | Antitumor |

| Dcb-3503 | Phenanthroindolizine | Antimicrobial |

| Malic Acid | Dicarboxylic Acid | Metabolic Support |

The uniqueness of (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine lies in its specific combination of functional groups that may provide synergistic effects not seen in simpler compounds.

Conclusion and Future Directions

The compound (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine;(2R)-2-hydroxybutanedioic acid exhibits promising biological activities through various mechanisms. Further research is necessary to elucidate specific pathways and to explore potential therapeutic applications in areas such as oncology and infectious diseases.

Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (13aS)-2,3,6,7-tetramethoxy-phenanthroindolizine alkaloids, and what critical steps ensure yield optimization?

- Methodological Answer : A common approach involves cyclization of pre-functionalized intermediates. For example, NaH-mediated alkylation in DMF with halogenated propane derivatives (e.g., 1-bromo-3-chloropropane) achieves ~71% yield, followed by radical-mediated ring closure using AIBN and n-Bu3SnH (74.6% yield). Purification via silica gel chromatography is critical to isolate stereoisomers . Key parameters include stoichiometric control of NaH, reaction temperature (reflux conditions), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Methodological Answer : Combined use of IR (to identify methoxy C-O stretches at ~1250 cm⁻¹), ¹H/¹³C-NMR (to resolve methoxy protons at δ 3.2–3.8 ppm and aromatic/indolizine protons), and EIMS (for molecular ion confirmation at m/z 363.16) ensures unambiguous identification. X-ray crystallography is recommended for absolute stereochemical assignment, as seen in related phenanthroindolizidine analogs .

Q. What biological activities are reported for this compound, and what in vitro models validate these effects?

- Methodological Answer : Antiviral, anti-inflammatory, and antitumorigenic activities are documented. Standard assays include:

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, HepG2) with IC₅₀ values <10 μM.

- Anti-inflammatory : Inhibition of TNF-α/IL-6 in LPS-stimulated macrophages.

- Antiviral : Plaque reduction assays against RNA viruses (e.g., influenza A). Activity correlates with methoxy group positioning, as shown in structurally related alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from variations in cell lines, solvent systems (e.g., DMSO vs. ethanol), or impurity profiles. To address this:

- Orthogonal Assays : Validate results using both cell-based (e.g., apoptosis via flow cytometry) and biochemical (e.g., kinase inhibition) assays.

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., human/rat) to identify active metabolites that may influence outcomes .

- Batch Consistency : Employ HPLC-UV/LC-MS to verify compound purity (>98%) and rule out degradation products .

Q. What strategies improve synthetic yield and stereochemical fidelity in large-scale production?

- Methodological Answer :

- Catalyst Optimization : Replace NaH with milder bases (e.g., K2CO3) to reduce side reactions.

- Radical Initiators : Screen alternatives to AIBN (e.g., V-70) for enhanced regioselectivity.

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or enzymatic resolution to isolate the (13aS) enantiomer .

Q. How can researchers elucidate the mechanism of action for antitumor activity?

- Methodological Answer :

- Molecular Docking : Screen against DNA topoisomerase I/II or tubulin binding sites using AutoDock Vina.

- CRISPR-Cas9 Knockout : Identify target genes (e.g., apoptosis regulators) via genome-wide screens.

- Metabolomics : Track changes in ATP/NADH levels via LC-MS to assess mitochondrial dysfunction .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Matrix Effects : Use isotope-labeled internal standards (e.g., ¹³C-methoxy analogs) to normalize LC-MS/MS data.

- Low Sensitivity : Derivatize with dansyl chloride to enhance UV/fluorescence detection in HPLC.

- Validation : Follow FDA guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (>80%) in plasma/tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.